![molecular formula C14H11ClN4S B2938717 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351588-69-6](/img/structure/B2938717.png)
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-chlorobenzylthio group and a 1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group on the pyridazine ring.
Attachment of the 1H-pyrazol-1-yl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorobenzylthio-6-(1H-pyrazol-1-yl)pyridazine
- 3-(benzylthio)-6-(1H-pyrazol-1-yl)pyridazine
- 3-((2-chlorobenzyl)thio)-5-(1H-pyrazol-1-yl)pyridazine
Uniqueness
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to the specific positioning of the substituents on the pyridazine ring, which can influence its chemical reactivity and biological activity. The presence of both the 2-chlorobenzylthio and 1H-pyrazol-1-yl groups provides a distinct combination of electronic and steric properties that can be exploited in various applications.
Biological Activity
3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumoral research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a pyrazole moiety and a chlorobenzylthio group. This unique structure is believed to contribute to its biological activities.
Antimicrobial Activity
Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For example, a study evaluated various pyrazole derivatives for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives were found to be as low as 0.22 μg/mL, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 | Staphylococcus aureus |
Other Derivative A | 0.25 | E. coli |
Other Derivative B | 0.30 | Streptococcus pneumoniae |
Antitumoral Activity
The compound has also been studied for its antitumoral effects, particularly in the context of breast cancer treatment. A related compound, MFT-279 (3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine), demonstrated significant inhibition of aromatase enzyme activity with an IC50 value of 2.39 nmol/L . This suggests that similar compounds may inhibit tumor growth through endocrine pathways.
Case Study: Efficacy in Tumor Regression
In an experimental study involving DMBA-treated female rats, administration of MFT-279 led to tumor regression when dosed at 20 mg/kg over a period of 28 days . This highlights the potential for compounds with similar structures to impact hormone-dependent cancers effectively.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tubulin Polymerization : Some studies indicate that specific structural variations in pyrazole derivatives can inhibit tubulin polymerization, affecting cell division and tumor growth .
- Synergistic Effects : Certain pyrazole derivatives have shown synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
Safety Profile
Toxicity assessments reveal that these compounds exhibit low hemolytic activity (ranging from 3.23% to 15.22%) compared to standard toxic agents like Triton X-100 . This suggests a favorable safety profile for further development.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYPHHDHREOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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